N-Despropargyl N-(2-Chloroallyl) Rasagiline
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Overview
Description
“N-Despropargyl N-(2-Chloroallyl) Rasagiline” is a chemical compound with the molecular formula C12H14ClN . It has a molecular weight of 207.70 g/mol . The IUPAC name for this compound is (1 R )- N - (2-chloroprop-2-enyl)-2,3-dihydro-1 H -inden-1-amine .
Molecular Structure Analysis
The compound has a complex structure with a chlorine atom attached to a prop-2-enyl group, which is further attached to a dihydro-1H-inden-1-amine group . The exact structure can be represented by the canonical SMILES string: C=C(CNC1CCC2=CC=CC=C12)Cl .Physical And Chemical Properties Analysis
“N-Despropargyl N-(2-Chloroallyl) Rasagiline” has several computed properties. It has a XLogP3-AA value of 2.8, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 207.0814771 g/mol . The topological polar surface area is 12 Ų .properties
CAS RN |
1175018-73-1 |
---|---|
Product Name |
N-Despropargyl N-(2-Chloroallyl) Rasagiline |
Molecular Formula |
C12H14ClN |
Molecular Weight |
207.701 |
IUPAC Name |
(1R)-N-(2-chloroprop-2-enyl)-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C12H14ClN/c1-9(13)8-14-12-7-6-10-4-2-3-5-11(10)12/h2-5,12,14H,1,6-8H2/t12-/m1/s1 |
InChI Key |
VMSMHLATUDKJLI-GFCCVEGCSA-N |
SMILES |
C=C(CNC1CCC2=CC=CC=C12)Cl |
synonyms |
(1R)-N-(2-Chloro-2-propen-1-yl)-2,3-dihydro-1H-inden-1-amine |
Origin of Product |
United States |
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